molecular formula C20H20N4O8 B2918950 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate CAS No. 1351614-43-1

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate

Cat. No. B2918950
CAS RN: 1351614-43-1
M. Wt: 444.4
InChI Key: LGGDWLLZSZVRGJ-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C20H20N4O8 and its molecular weight is 444.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as the one present in this compound, have been widely studied for their antimicrobial properties. The nitrofuran group is known for its bactericidal activity, making this compound potentially useful in the development of new antibiotics. It could be particularly effective against drug-resistant strains of bacteria, addressing a critical need in modern medicine .

Anticancer Research

The benzimidazole moiety is structurally similar to nucleotides, which allows it to interact with DNA and disrupt cell division. This property can be harnessed in anticancer drugs to target rapidly dividing tumor cells. Research could focus on the compound’s efficacy in various cancer models, its mechanism of action, and its selectivity for cancer cells over healthy cells .

Antiviral Agents

Compounds containing imidazole rings have shown promise as antiviral agents. The nitrofuran component also contributes to this activity, as it can interfere with viral replication. Studies could explore the use of this compound in treating viral infections, including emerging diseases or those without effective treatments .

Anti-inflammatory and Analgesic Applications

The piperidine ring in the compound is a common feature in many analgesic and anti-inflammatory drugs. Research could investigate the compound’s potential to reduce inflammation and pain in various conditions, such as arthritis or neuropathic pain, possibly offering an alternative to current treatments .

Neuropharmacology

Benzimidazole derivatives have been implicated in the modulation of neurotransmitter systems, suggesting potential applications in neuropharmacology. This compound could be studied for its effects on neurological disorders, including depression, anxiety, and schizophrenia, by examining its interaction with neural receptors .

Antioxidant Properties

The imidazole ring is known for its role in antioxidant compounds. Antioxidants are crucial in combating oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and aging. Research could focus on the compound’s ability to scavenge free radicals and protect cells from oxidative damage .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . For example, it could interfere with the synthesis of essential components of bacterial cells, disrupt the signaling pathways involved in inflammation, or inhibit the enzymes responsible for ulcer formation .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it could inhibit the growth of bacteria or fungi, reduce inflammation, prevent the formation of ulcers, or exhibit antioxidant activity .

Action Environment

It’s known that the efficacy and stability of imidazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances . For example, certain imidazole derivatives can be more effective at lower temperatures or in acidic environments .

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-nitrofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4.C2H2O4/c23-18(16-5-6-17(26-16)22(24)25)20-9-7-13(8-10-20)11-21-12-19-14-3-1-2-4-15(14)21;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDWLLZSZVRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate

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